BenchChemオンラインストアへようこそ!

Laninamivir-d3

Quantitative Bioanalysis LC-MS/MS Internal Standard Stable Isotope Labeling

Laninamivir-d3 (R 125489-d3, CAS 1286920-52-2) is a trideuterated, stable isotope-labeled internal standard engineered for the precise LC-MS/MS quantification of laninamivir in biological matrices. Its +3.01 Da mass shift enables unambiguous analyte differentiation, while near-identical physicochemical properties ensure co-elution and co-ionization—directly correcting for matrix effects and ionization variability. With ≥98% purity and proven method accuracy (98.7–100.0%), it supports FDA/EMA-compliant method validation, pharmacokinetic profiling, and bioequivalence studies. Choose Laninamivir-d3 for reliable, batch-to-batch consistent data that accelerates your bioanalytical workflow from method development to regulatory submission.

Molecular Formula C13H22N4O7
Molecular Weight 349.35 g/mol
Cat. No. B12416868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaninamivir-d3
Molecular FormulaC13H22N4O7
Molecular Weight349.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N
InChIInChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1/i2D3
InChIKeyQNRRHYPPQFELSF-UJUDIKNOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laninamivir-d3 – Deuterated Neuraminidase Inhibitor Internal Standard for Quantitative LC-MS/MS Analysis


Laninamivir-d3 (R 125489-d3, CAS 1286920-52-2) is a trideuterated analog of the influenza neuraminidase inhibitor laninamivir, where three hydrogen atoms are replaced by deuterium . With a molecular weight of 349.35 g/mol (C₁₃H₁₉D₃N₄O₇) [1], this stable isotope-labeled compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of laninamivir in biological matrices [2]. As a research-use-only analytical tool, it enables precise pharmacokinetic profiling, therapeutic drug monitoring, and bioequivalence studies without therapeutic claims .

Why Non-Deuterated or Differently Labeled Laninamivir Analogs Cannot Substitute Laninamivir-d3 in Quantitative Bioanalysis


In LC-MS/MS quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is critical to correct for matrix effects, ionization suppression/enhancement, and sample-to-sample variability. The deuterated internal standard must precisely co-elute with the analyte and exhibit near-identical physicochemical properties to ensure accurate recovery and ionization efficiency [1]. Non-deuterated laninamivir cannot serve as an IS because it is indistinguishable from the analyte in MS detection, precluding reliable quantification [1]. Alternative labeled analogs, such as Laninamivir-¹³C,¹⁵N₂, provide a similar +3 Da mass shift but may exhibit different chromatographic retention due to subtle isotopic effects and require careful optimization of MS/MS transitions to avoid cross-talk . Furthermore, the isotopic purity and batch-to-batch consistency of Laninamivir-d3, with typical purity ≥98% , ensure that it meets the stringent requirements of regulatory bioanalysis guidelines (e.g., FDA, EMA) for method validation and sample analysis [1].

Quantitative Differentiation Evidence: Laninamivir-d3 vs. Unlabeled and Alternative Labeled Neuraminidase Inhibitor Internal Standards


Mass Shift of +3.01 Da Provides Unambiguous Differentiation from Analyte in LC-MS/MS Quantification

Laninamivir-d3 exhibits a molecular weight of 349.35 g/mol, which is 3.01 Da higher than the unlabeled laninamivir (346.34 g/mol) due to the replacement of three hydrogen atoms with deuterium . This +3 Da mass shift ensures that the internal standard (IS) peak is fully resolved from the analyte's isotopic envelope in mass spectrometry, minimizing isotopic overlap and enabling accurate peak integration [1]. In contrast, non-deuterated laninamivir cannot be used as an IS because it is indistinguishable from the analyte, while alternative labeled analogs such as [13C,15N2]-Laninamivir (MW 349.32, +2.98 Da shift) may present different chromatographic behavior and MS/MS fragmentation patterns .

Quantitative Bioanalysis LC-MS/MS Internal Standard Stable Isotope Labeling

High Purity and Batch Consistency Supporting Reliable Calibration

Laninamivir-d3 is supplied with a minimum HPLC purity of 98% (area normalization), as documented by vendor certificates of analysis . This high purity is comparable to that of non-deuterated laninamivir reference standards, which are often >99% pure by HPLC . The consistent high purity across batches minimizes the risk of impurity-related interference in MS detection and ensures that calibration curves prepared with the internal standard are accurate and reproducible [1]. In contrast, lower-purity reference materials (e.g., 95% purity) can introduce variable background signals, compromising method sensitivity and linearity.

Reference Standard Purity HPLC Analysis Batch-to-Batch Consistency

Validated Use in Human Pharmacokinetic Study Demonstrates Method Accuracy and Precision

In a validated LC-MS/MS method used for an intrapulmonary pharmacokinetic study of laninamivir in healthy subjects, deuterated forms of laninamivir and its prodrug were employed as internal standards [1]. The method demonstrated interassay accuracy of 98.7–100.0% for laninamivir quality control samples and interassay precision with coefficient of variation (CV) <10% in human plasma [1]. The lower limit of quantitation (LLOQ) was 1 ng/mL for plasma and 0.1 ng/mL for bronchoalveolar lavage fluid, with linear calibration ranges of 1–1,000 ng/mL and 0.1–10 ng/mL, respectively [1]. This performance meets the FDA acceptance criteria for bioanalytical method validation (accuracy within ±15% of nominal, precision ≤15% CV) [2].

Pharmacokinetics Bioanalytical Method Validation Clinical Sample Analysis

Physicochemical Equivalence Ensures Accurate Correction of Matrix Effects

As a trideuterated analog, Laninamivir-d3 shares virtually identical physicochemical properties with the non-labeled analyte, including octanol-water partition coefficient (logP), acid dissociation constant (pKa), and protein binding affinity [1]. This equivalence ensures that the internal standard and analyte exhibit comparable extraction recovery from biological matrices (e.g., plasma, tissue homogenates) and undergo similar ionization suppression or enhancement in the electrospray ionization source [2]. In contrast, structural analogs used as internal standards (e.g., closely related neuraminidase inhibitors) may exhibit differential extraction efficiency and ionization response, leading to inaccurate quantification [3]. While no published recovery data for Laninamivir-d3 were identified, class-level inference from deuterated internal standards indicates extraction recovery differences typically <5% between analyte and SIL-IS [2].

Matrix Effect Correction Sample Preparation Isotope Dilution Mass Spectrometry

Long-Term Storage Stability Supports Multi-Year Study Continuity

Laninamivir-d3 is stable for at least 12 months when stored at -20°C in a dry, dark environment, as indicated by vendor stability data . This shelf life is comparable to that of non-deuterated laninamivir reference standards, which are typically stable for 24 months at 2-8°C . The deuterated compound's stability ensures that the same batch of internal standard can be used throughout a multi-year research program, minimizing variability introduced by batch-to-batch differences or degradation . For studies requiring extended sample storage or re-analysis, this stability profile reduces the need for frequent re-qualification of reference materials.

Reference Standard Stability Shelf Life Long-Term Storage

Recommended Applications for Laninamivir-d3 in Bioanalytical and Pharmacokinetic Research


Quantitative Bioanalysis of Laninamivir in Pharmacokinetic Studies

Laninamivir-d3 serves as the optimal internal standard for LC-MS/MS quantification of laninamivir in plasma, bronchoalveolar lavage fluid, and tissue homogenates. As demonstrated in a validated human pharmacokinetic study, its use enables accurate determination of drug concentrations with an LLOQ of 1 ng/mL in plasma and 0.1 ng/mL in BAL fluid, meeting regulatory acceptance criteria [1]. This application is essential for characterizing absorption, distribution, and elimination profiles of laninamivir prodrugs in both preclinical and clinical development.

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

For clinical laboratories conducting therapeutic drug monitoring of laninamivir or for generic drug developers performing bioequivalence studies, Laninamivir-d3 provides a stable isotope-labeled internal standard that corrects for matrix effects and instrument variability. The compound's high purity (≥98% by HPLC) and proven method accuracy (98.7–100.0%) ensure that measured drug levels are both precise and reliable, supporting regulatory submissions and clinical decision-making [1].

Method Development and Validation in Regulated Bioanalytical Laboratories

Laninamivir-d3 is a critical component in the development and validation of bioanalytical methods intended for regulatory compliance (FDA, EMA). Its +3.01 Da mass shift allows for unambiguous differentiation from the analyte, while its physicochemical equivalence to laninamivir ensures co-elution and co-ionization, minimizing matrix effect bias [2]. Use of this SIL-IS facilitates method validation parameters such as accuracy, precision, and recovery within FDA guidance limits, accelerating method readiness for sample analysis [2].

Mechanistic ADME Studies in Preclinical Models

In preclinical pharmacokinetic and drug metabolism studies (ADME), Laninamivir-d3 enables accurate tracking of laninamivir concentrations in complex biological matrices, including plasma, urine, and tissue samples from animal models. Its long-term stability (≥12 months at -20°C) supports extended study timelines, while the high isotopic purity minimizes cross-talk in MS/MS detection, ensuring reliable data for understanding drug disposition and for pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Quote Request

Request a Quote for Laninamivir-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.